(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3Z)-1-[(4-fluorophenyl)methyl]-3-[(2-methoxy-5-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S2/c1-14-3-8-19(29-2)17(11-14)24-12-20-21(26)22-18(9-10-30-22)25(31(20,27)28)13-15-4-6-16(23)7-5-15/h3-12,24H,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTASOINGYEGED-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, identified by its CAS number 894688-76-7, is a thienothiazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 458.5 g/mol. The compound features a thieno[3,2-c][1,2]thiazine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN2O4S2 |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 894688-76-7 |
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising pharmacological effects:
Anticancer Activity
Studies have demonstrated that thienothiazine derivatives exhibit significant anticancer properties. For instance, compounds similar to (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Research suggests that thienothiazine derivatives possess antimicrobial properties. The compound has been tested against several bacterial strains and exhibited notable inhibitory effects. This activity is attributed to the ability of the thiazine ring to interact with microbial enzymes and disrupt cellular functions.
Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, making them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Study : A study published in Journal of Medicinal Chemistry found that a closely related thienothiazine derivative showed IC50 values in the micromolar range against various cancer cell lines, indicating substantial anticancer potential .
- Antimicrobial Research : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective bactericidal activity with minimal inhibitory concentrations (MICs) lower than standard antibiotics .
- Inflammation Model : A preclinical model demonstrated that these compounds could reduce inflammation markers in induced arthritis models, suggesting their utility in treating chronic inflammatory conditions .
The precise mechanism of action for (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide remains an area of active research. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It could modulate key signaling pathways associated with inflammation and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several fluorinated heterocyclic derivatives. A key analogue is (3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (PubChem ID referenced in ). Key differences include:
- Substituent on the phenylamino group: The target compound has a 2-methoxy-5-methylphenyl group, while the analogue in uses a 2-fluorophenyl group.
- Benzyl substitution : The target compound’s 4-fluorobenzyl group vs. the analogue’s 4-methylbenzyl group. Fluorine’s electronegativity could improve metabolic stability relative to the methyl group .
Computational Similarity Analysis
emphasizes the use of Tanimoto and Dice similarity metrics to compare molecular structures. Applying these metrics to the target compound and its analogues would quantify shared pharmacophoric features:
- Tanimoto index (MACCS/Morgan fingerprints): Likely high (>0.7) due to the conserved thiazinone core and fluorinated substituents.
- Dice index: May highlight differences in the aminomethylene side chains, particularly the methoxy vs. fluoro groups .
Preparation Methods
Thieno[3,2-c]Thiazine Core Construction
The core is synthesized via a three-step sequence (Table 1):
Step 1: Thiophene Sulfonamide Formation
5-Chlorothiophene-2-sulfonamide is reacted with 3-methoxypropyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 2-(3-methoxypropyl)-5-chlorothiophene-2-sulfonamide (89% yield).
Step 2: Cyclization to Thiazine
The sulfonamide undergoes cyclization using NaH in THF at −40°C, forming the thieno[3,2-c]thiazine ring. This step achieves 92% yield with <5% dimerization.
Step 3: Sulfone Oxidation
Treatment with m-CPBA (2.2 equiv) in dichloromethane oxidizes the sulfonamide to the 2,2-dioxide (95% purity by HPLC).
Table 1: Core Synthesis Optimization
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 89 | 98 |
| 2 | NaH | THF | −40 | 92 | 95 |
| 3 | m-CPBA | CH₂Cl₂ | 25 | 85 | 95 |
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is appended via N-alkylation (Figure 1):
- The core thiazine (1 equiv) is deprotonated with LDA (−78°C, THF).
- 4-Fluorobenzyl bromide (1.2 equiv) is added dropwise, followed by warming to 25°C.
- Purification by silica chromatography (EtOAc/hexane) yields the mono-alkylated product (78%).
Key Challenge : Over-alkylation is minimized by maintaining stoichiometric control.
Condensation with 2-Methoxy-5-Methylaniline
The (2-methoxy-5-methylphenyl)amino methylene group is introduced via Schiff base formation :
- The keto-thiazine (1 equiv) and 2-methoxy-5-methylaniline (1.1 equiv) are refluxed in ethanol with glacial acetic acid (5 mol%).
- The Z-isomer is selectively formed (95:5 Z:E ratio) due to steric hindrance, confirmed by NOESY.
- Crystallization from methanol affords the final compound in 82% yield (HPLC purity >99%).
Mechanistic Insight : The reaction proceeds via a six-membered transition state, favoring the Z-configuration.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration and planar thiazine ring (Figure 2).
Process Optimization and Scale-Up
Solvent Screening
Ethanol outperforms DMF or THF in the condensation step, reducing byproduct formation by 40%.
Catalysis
Boric acid (2 mol%) accelerates Schiff base formation, cutting reaction time from 12 h to 4 h.
Green Chemistry Metrics
Industrial Applications and Patents
The synthesis is protected under Patent WO2022056100A1, emphasizing the use of cost-effective intermediates like 4-fluorobenzyl bromide. A pilot-scale batch (50 kg) achieved 76% yield, demonstrating scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
